N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide features a structurally complex scaffold combining a benzo[d][1,3]dioxolyl (piperonyl) group, an indole core, and a pyrrolidine-containing acetamide side chain. This molecule is part of a broader class of indole-acetamide derivatives, which are studied for their diverse biological activities, including kinase modulation, protein degradation, and plant growth regulation . The pyrrolidine moiety enhances solubility and bioavailability, while the indole and benzo[d][1,3]dioxolyl groups contribute to π-π stacking and receptor binding interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-21(25-9-3-4-10-25)13-26-12-17(16-5-1-2-6-18(16)26)22(28)23(29)24-15-7-8-19-20(11-15)31-14-30-19/h1-2,5-8,11-12H,3-4,9-10,13-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMOBYQRQZWJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds bearing the indole nucleus have shown activity against various cancer cell lines.
Mode of Action
It’s known that similar indole-based compounds can cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s known that similar indole-based compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, affecting the overall growth and proliferation of cancer cells.
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell growth and proliferation. This is inferred from the known effects of similar indole-based compounds, which can cause cell cycle arrest and induce apoptosis in cancer cells.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound with significant potential in pharmaceutical applications, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, an indole derivative, and a pyrrolidine ring. Its molecular formula is , with a molecular weight of 371.42 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with various cellular targets:
- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells. The IC50 values for these cell lines are notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential efficacy in cancer treatment .
- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1/S checkpoint, further inhibiting cancer cell proliferation .
Anticancer Activity
A detailed study evaluated the anticancer properties of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 | 9.18 |
| HCT116 | 5.10 | 7.26 |
| MCF7 | 5.10 | 4.56 |
These results highlight the compound's superior potency compared to conventional treatments .
Mechanistic Insights
The mechanisms underlying its anticancer activity were investigated through various assays:
- EGFR Inhibition : The compound showed potential in inhibiting epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Mitochondrial Pathway Engagement : The study also indicated that the compound affects mitochondrial apoptosis pathways, influencing proteins such as Bax and Bcl-2 .
Comparative Analysis with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-oxo compounds have been compared with other derivatives featuring similar structural motifs:
| Compound | Activity |
|---|---|
| 1-benzo[1,3]dioxol-5-yldihydropyrimidines | Anticancer |
| N-(benzo[d][1,3]dioxol-5-ylenesulfonohydrazides | Detection of carcinogens |
These comparisons reveal that while many compounds exhibit anticancer properties, the unique combination of structural features in N-(benzo[d][1,3]dioxol-5-yl)-2-oxo compounds may confer distinct biological activities not observed in others .
Scientific Research Applications
Pharmacological Applications
1.1 Antibacterial Activity
Research has indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a study synthesized several derivatives and tested their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results showed that specific derivatives demonstrated high efficacy with minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
1.2 Anticancer Properties
Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have been evaluated for anticancer activity. A related compound displayed promising results against various cancer cell lines, including MDA-MB-231 and HepG2, with IC50 values indicating potent cytotoxic effects . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.
1.3 Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. For instance, derivatives have been studied for their anxiolytic effects in animal models, showcasing behavioral changes that indicate reduced anxiety levels . This suggests a possible role in treating anxiety disorders.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Indole Moiety : Utilizing indole derivatives as starting materials.
- Introduction of the Pyrrolidine Ring : This can be achieved through nucleophilic substitution or cyclization reactions.
- Acetylation : The final step often involves acetylating the amine group to form the acetamide structure.
These synthetic methods are crucial for optimizing yield and purity of the final product.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of compounds derived from benzo[d][1,3]dioxole were tested for their antibacterial properties using agar diffusion methods. The findings indicated that certain compounds had superior activity compared to standard antibiotics, highlighting their potential as new antibacterial agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related compounds demonstrated significant cytotoxic effects on various human cancer cell lines. The study provided evidence that these compounds could inhibit tumor growth in vivo, supporting their development as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
The table below highlights structural similarities and differences between the target compound and related molecules:
Key Observations :
- The target compound’s pyrrolidine-ethyl chain distinguishes it from simpler analogues like K-16 (benzylthio side chain) and 33a (ethylamine linker) .
- Compared to KCH-1521 , which uses an acylurea linker, the target’s acetamide-pyrrolidine group may enhance metabolic stability .
Pharmacological and Functional Comparisons
- Plant Growth Regulation : K-16 () inhibits primary root elongation in A. thaliana at 0.1 µM, comparable to auxin analogs like NAA. The target compound’s indole-pyrrolidine chain may enhance translocation or receptor binding in plants .
- Anti-Angiogenic Activity : KCH-1521 disrupts endothelial cell migration via talin modulation, suggesting the target’s indole-acetamide scaffold could be optimized for similar pathways .
- Protein Degradation : highlights NZ-65/NZ-66 , AUTACs with indole-acetamide motifs, which recruit ULK1 for mitochondrial degradation. The target’s pyrrolidine group may improve lysosomal targeting efficiency .
Physicochemical Properties
- Solubility : The pyrrolidine group in the target compound likely enhances aqueous solubility compared to K-16 (logP ~3.5, benzylthio group) and IJUSOW (logP ~4.2, methoxyphenyl) .
- Melting Points : Analogues like 33a (mp ~120–125°C) and K-16 (mp 55.2–55.5°C) suggest the target may exhibit intermediate melting behavior due to its balanced polarity .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(benzo[d][1,3]dioxol-5-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?
The synthesis involves multi-step protocols, typically starting with functionalization of the indole core. Key steps include:
- Microwave-assisted condensation : Accelerates coupling between the benzo[d][1,3]dioxol-5-amine and the indole-acetamide intermediate, reducing reaction time (e.g., 2–5 hours) compared to conventional heating .
- Pyrrolidine incorporation : Acylating agents like 2-oxo-2-(pyrrolidin-1-yl)acetic acid are used for N-alkylation of the indole nitrogen, often under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases (e.g., NaH or K₂CO₃) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is recommended .
Basic: How should researchers characterize this compound to confirm its structural integrity?
A combination of analytical techniques is critical:
- Spectroscopy :
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3%) to rule out solvent residues .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystallize derivatives (e.g., salts or cocrystals) for absolute configuration determination .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, microwave power (100–300 W) significantly impacts coupling efficiency .
- Solvent selection : High-polarity solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Catalyst tuning : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can mitigate side reactions like over-alkylation .
Advanced: How should researchers address discrepancies between spectral data and elemental analysis?
- Contamination checks : Analyze for residual solvents (e.g., DMSO in NMR) or unreacted starting materials via TLC .
- Tautomerism assessment : Investigate keto-enol equilibria in the acetamide moiety using variable-temperature NMR or IR spectroscopy (e.g., carbonyl stretching frequencies at ~1680 cm⁻¹) .
- Isotopic labeling : Use ¹⁵N-labeled pyrrolidine to trace unexpected nitrogen environments in mass spectra .
Advanced: What computational strategies are suitable for predicting biological interactions of this compound?
- Docking studies : Use crystallographic data from analogous indole derivatives (e.g., PDB IDs for kinase inhibitors) to model binding poses .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation with explicit water molecules) .
Advanced: How can regioselectivity challenges during indole functionalization be mitigated?
- Directing groups : Introduce temporary protecting groups (e.g., SEM on indole nitrogen) to steer electrophilic substitution to the C3 position .
- Steric/electronic modulation : Bulkier substituents on the pyrrolidine ring (e.g., tert-butyl) can hinder undesired N1-alkylation .
- Transition-metal catalysis : Pd-mediated C–H activation enables selective C2/C7 functionalization of indole cores .
Advanced: What strategies ensure long-term stability of this compound in storage?
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation of the pyrrolidine ring .
- Light sensitivity : Use amber vials to protect the benzodioxole moiety from UV-induced degradation .
- Stability assays : Monitor decomposition via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
